In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride
Executive Summary (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Featuring a pyrazole c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Featuring a pyrazole core flanked by two methyl groups and a functionalized methanamine moiety, this compound serves as an essential pharmacophore in the design of kinase inhibitors, GPCR ligands, and other targeted therapeutics. This guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, and field-proven synthetic methodologies.
Molecular Architecture and Structural Analytics
The structural integrity of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is defined by its unique substitution pattern:
The Pyrazole Core: The 1H-pyrazole ring provides a rigid, planar scaffold capable of participating in robust hydrogen bonding. It acts as both a hydrogen bond donor (via the N-H) and an acceptor (via the sp² nitrogen), making it an excellent hinge-binding motif in kinase targets.
C3 and C5 Methyl Substitutions: The symmetric methyl groups at positions 3 and 5 sterically shield the pyrazole core. This shielding effect increases the lipophilicity of the scaffold, enhancing membrane permeability while simultaneously directing the vector of the C4 substituent into solvent-exposed or specific hydrophobic pockets.
C4 Methanamine Group: The primary amine appended via a methylene linker at the C4 position provides a highly reactive nucleophilic center for subsequent derivatization (e.g., amide coupling, reductive amination, or urea formation).
Hydrochloride Salt Form: The isolation of this compound as a hydrochloride salt is a deliberate experimental choice. The free base of the methanamine is prone to oxidative degradation and can be difficult to handle due to its hygroscopic nature. The HCl salt ensures long-term stability, enhances aqueous solubility, and facilitates precise stoichiometric handling during high-throughput screening and synthesis .
Physicochemical Properties
Accurate physicochemical data is critical for formulation and assay development. The following table summarizes the key properties of the hydrochloride salt 1[1].
Synthetic Methodologies and Experimental Workflows
Step-by-Step Protocol: Reductive Amination Route
Step 1: Vilsmeier-Haack Formylation
Causality: The electron-rich nature of the 3,5-dimethylpyrazole ring allows for highly regioselective electrophilic aromatic substitution at the C4 position.
Procedure: To a cooled solution of anhydrous DMF (3.0 equiv), slowly add POCl₃ (3.0 equiv) to generate the Vilsmeier reagent. Add 3,5-dimethyl-1H-pyrazole (1.0 equiv) and heat the mixture to 90-100 °C for 4 hours. Quench the reaction carefully with ice water and neutralize with NaOH to precipitate 3,5-dimethyl-1H-pyrazole-4-carbaldehyde 3[3].
Step 2: Reductive Amination
Causality: Utilizing a large excess of ammonia ensures that the primary imine is formed preferentially, mitigating the risk of dialkylation.
Procedure: Dissolve the carbaldehyde in anhydrous methanol. Add a solution of ammonia in methanol (10 equiv) and stir at room temperature for 2 hours to allow complete imine formation. Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise. Stir for 12 hours at room temperature.
Step 3: Salt Formation and Isolation
Causality: Converting the crude free base to the HCl salt purifies the product from organic impurities and stabilizes the primary amine against oxidation.
Procedure: Concentrate the reaction mixture, extract with dichloromethane, and wash with brine. Dry the organic layer over Na₂SO₄. Filter and add a 4M solution of HCl in dioxane dropwise. The (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum.
Caption: Step-by-step synthetic workflow for (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Applications in Drug Discovery and Chemical Biology
The (3,5-dimethyl-1H-pyrazol-4-yl)methanamine scaffold is a privileged structure in modern pharmacology. Its primary application lies in the development of ATP-competitive kinase inhibitors.
Hinge-Binding Dynamics: The pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.
Vector Trajectory: The methanamine group at C4 directs substituents toward the solvent-exposed region or the DFG-out allosteric pocket, allowing for the attachment of solubilizing groups or extended pharmacophores without disrupting the core binding affinity.
Causality of Activity: The dual methyl groups restrict the rotational degrees of freedom of the pyrazole ring when bound in the active site, reducing the entropic penalty of binding and thereby increasing the overall binding affinity (
Kd
).
Caption: Pharmacophore mapping and kinase binding interactions of the pyrazole-methanamine scaffold.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed to confirm structural identity and purity:
¹H NMR (DMSO-d₆): Look for the characteristic broad singlet of the pyrazole N-H (~12.0 ppm), the sharp singlet integrating to 6 protons for the C3/C5 methyl groups (~2.1-2.2 ppm), and the methylene protons appearing as a doublet or broad singlet (~3.8 ppm) adjacent to the ammonium signal (~8.2 ppm, broad, 3H).
LC-MS: The mass spectrum should display a prominent[M+H]⁺ peak at m/z 126.1, corresponding to the free base. The chloride counterion is typically not observed in positive ion mode.
References
Sigma-Aldrich. "(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride | CAS 1384427-45-5". Sigma-Aldrich Catalog.
ACS Publications. "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution". The Journal of Organic Chemistry, 2021. 2
Navigating the Unseen: A Technical Guide to the Toxicity and Safe Handling of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the available toxicity data and safe handling procedures for (3,5-dimethyl-1H-pyrazol-4-yl...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available toxicity data and safe handling procedures for (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. It is important to note that while this document aims for technical depth, specific toxicological data for the named hydrochloride salt is limited in publicly accessible literature and safety data sheets. Therefore, this guide synthesizes information from the closely related (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride and other similar pyrazole derivatives to provide a robust framework for risk assessment and safe laboratory practices.
Compound Profile and Data Landscape
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a member of the pyrazole class of compounds, which are of significant interest in medicinal chemistry and drug development. The available safety information is primarily derived from data for the dihydrochloride salt, which provides a conservative basis for handling the hydrochloride form.
Toxicological Assessment
The primary toxicological concerns associated with (3,5-dimethyl-1H-pyrazol-4-yl)methanamine, based on data for its dihydrochloride salt, are outlined below. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment.
GHS Hazard Classifications
Hazard Class
Category
Hazard Statement
Signal Word
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Expert Insight: The categorization as a Category 4 acute toxicant suggests that while not severely toxic, exposure through ingestion, skin contact, or inhalation can lead to adverse health effects. The skin and eye irritation classifications are common for amine salts and necessitate stringent use of personal protective equipment.
Safe Handling and Storage Protocols
A multi-layered approach to safety is essential when handling this compound. The following protocols are based on established best practices for managing chemicals with similar hazard profiles.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against exposure.
Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
Skin Protection : A lab coat and chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and disposed of properly after handling the material.[4]
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Engineering Controls
Ventilation : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Storage and Incompatibility
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][7] Storage at 2-8°C in an inert atmosphere is also recommended.[7][8]
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][9]
Emergency Procedures
In the event of an exposure or spill, the following procedures should be followed immediately.
First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][5]
Skin Contact
Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][5]
Eye Contact
Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Spill and Leak Response
Evacuate : Clear the area of all personnel.
Ventilate : Ensure the area is well-ventilated.
Contain : Use an absorbent material, such as sand or vermiculite, to contain the spill. Avoid generating dust.
Collect : Carefully sweep or scoop up the material and place it in a sealed container for disposal.
Decontaminate : Clean the spill area thoroughly with a suitable solvent.
Dispose : Dispose of the waste in accordance with local, state, and federal regulations.[4][6]
Experimental Workflows and Diagrams
Hazard Identification and Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing the risks associated with (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Caption: A stepwise process for identifying hazards and implementing control measures.
Emergency Response Logic
This diagram outlines the decision-making process in the event of an emergency.
Caption: Decision tree for immediate actions following an exposure incident.
Conclusion
While a complete toxicological profile for (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is not yet fully established in public domains, the data available for the dihydrochloride analog provides a solid foundation for implementing rigorous safety protocols. Researchers and drug development professionals must adhere to the principles of prudent practice, utilizing appropriate engineering controls, personal protective equipment, and emergency preparedness to mitigate the risks associated with handling this compound. As with all research chemicals, it is imperative to treat this substance with a high degree of caution until more comprehensive data becomes available.
References
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride - NextSDS. (n.d.). Retrieved from [Link]
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
Safety Data Sheet - Angene Chemical. (2025, March 22). Retrieved from [Link]
(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine - NextSDS. (n.d.). Retrieved from [Link]
Crystallographic data and molecular weight of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
Executive Context In modern medicinal chemistry, the design of highly selective therapeutics relies heavily on well-characterized, bifunctional building blocks. (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Context
In modern medicinal chemistry, the design of highly selective therapeutics relies heavily on well-characterized, bifunctional building blocks. (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1384427-45-5) is a premier example of such a scaffold. Featuring both a hydrogen-bond-donating/accepting pyrazole core and a highly reactive primary amine, this molecule is frequently deployed in the synthesis of complex pharmacophores, including 1[1] and various 2[2].
This technical guide provides an in-depth analysis of its physicochemical properties, crystallographic behavior, and the self-validating methodologies required for its structural elucidation.
Molecular Architecture & Quantitative Data
The physical state and stability of an amine-containing building block dictate its utility in high-throughput synthesis. The free base form of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine has a molecular weight of 125.17 g/mol [3]. However, primary aliphatic amines are highly nucleophilic and prone to degradation via atmospheric CO₂ (forming carbamates) or oxidative pathways.
Causality of Salt Selection:
By isolating the compound as a hydrochloride salt, the lone pair on the nitrogen is protonated to form an
−NH3+
group. This chemical transformation locks the reactive center, conferring long-term thermodynamic stability. Furthermore, it drastically alters the solubility profile, making the compound highly soluble in polar solvents (e.g., water, DMSO) required for downstream biological assays and crystallization. The exact molecular weight of this hydrochloride salt is 161.63 g/mol [4].
Table 1: Physicochemical Properties Comparison
Property
Free Base
Hydrochloride Salt
CAS Number
518064-16-9
1384427-45-5
Molecular Formula
C₆H₁₁N₃
C₆H₁₂ClN₃
Molecular Weight
125.17 g/mol
161.63 g/mol
Physical State
Viscous oil / Low-melting solid
Crystalline solid
Chemical Stability
Prone to oxidation/CO₂ absorption
Highly stable at ambient conditions
Supramolecular Crystallography
While proprietary single-crystal X-ray diffraction (SCXRD) files for specific pharmaceutical intermediates are often kept internal, the crystallographic behavior of the 3,5-dimethylpyrazole class is highly predictable and well-documented in literature. These compounds predominantly crystallize in centrosymmetric monoclinic space groups, such as5[2][5].
The structural integrity of the (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride crystal lattice is driven by a robust hydrogen-bonding network. The chloride counterion (
Cl−
) acts as a critical supramolecular node. It accepts hydrogen bonds from both the pyrazole
N−H
and the protonated primary amine (
−NH3+
). This extensive intermolecular bridging minimizes void space within the unit cell, resulting in a high-density, stable crystalline powder that resists lattice collapse under ambient conditions.
Table 2: Representative Crystallographic Parameters for 3,5-Dimethylpyrazole Salts
Crystallographic Parameter
Expected / Class-Representative Value
Crystal System
Monoclinic
Space Group
P21/c
or
P21/n
Radiation Source
Mo Kα (
λ=0.71073
Å)
Temperature
100 K (Cryogenic) to 293 K (Room Temp)
Z (Molecules per unit cell)
4 or 8
Methodological Framework: SCXRD Protocol
To definitively confirm the 3D architecture and purity of the synthesized hydrochloride salt, Single-Crystal X-Ray Diffraction (SCXRD) is employed. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute data integrity.
Step-by-Step Crystallization and Diffraction Workflow
Step 1: Crystal Growth via Vapor Diffusion
Action: Dissolve 10 mg of the hydrochloride salt in a minimum volume of methanol (solvent) in an inner vial. Place this inside a larger, sealed outer chamber containing diethyl ether (antisolvent).
Causality: Rapid precipitation yields amorphous powders or microcrystalline aggregates. Vapor diffusion ensures a highly controlled, slow rate of supersaturation. This limits nucleation sites, allowing the thermodynamic growth of large, defect-free single crystals suitable for X-ray diffraction.
Step 2: Harvesting and Cryoprotection
Action: Select a single crystal (approx. 0.2 x 0.1 x 0.1 mm) under a polarized light microscope. Coat it immediately in paratone oil and mount it on a cryo-loop.
Causality: Paratone oil acts as a physical barrier. It prevents the evaporation of any co-crystallized solvent molecules and protects the crystal from atmospheric moisture, which could otherwise induce stress and collapse the delicate supramolecular lattice.
Step 3: Data Collection
Action: Irradiate the crystal using5 under a stream of nitrogen gas at 100 K[5].
Causality: Molybdenum radiation is specifically chosen over Copper for chloride-containing salts. Heavier atoms like chlorine absorb Copper radiation strongly, which skews intensity data. Mo Kα minimizes these absorption effects, yielding higher quality data at high resolution. Cryogenic temperatures minimize atomic thermal vibrations, sharpening the diffraction spots.
Step 4: Structure Solution and Refinement (Self-Validating System)
Action: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares minimization on
F2
(SHELXL)[2][5].
Validation: This step acts as a closed-loop, self-validating system. The accuracy of the proposed structural model is continuously mathematically verified against the raw experimental electron density map. The refinement is only considered successful and valid if it converges with a residual factor (
R1
) of < 5% (0.05) and a Goodness-of-Fit (GoF) approaching 1.0. Any significant deviation immediately flags issues such as crystal twinning or incorrect atom assignment, prompting a mandatory re-integration of the data.
Visualizing the Analytical Workflow
The following diagram maps the logical progression from raw synthesis to validated crystallographic data, highlighting the critical transition states.
Figure 1: Experimental workflow for the crystallization and SCXRD analysis of the hydrochloride salt.
National Institutes of Health (NIH). "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia". nih.gov. 1
Gigvvy Science. "Structural, Optical, Electrical and Biological Evaluation of a 3,5-Dimethylpyrazole Benzilic Acid Crystal". gigvvy.com. 5
MDPI. "Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids". mdpi.com. 2
Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
Introduction: The Pyrazole as a Cornerstone in Kinase Inhibitor Design Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole as a Cornerstone in Kinase Inhibitor Design
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized cancer treatment. Within the vast chemical space explored for this purpose, the pyrazole ring has emerged as a "privileged scaffold".[2][3] Its unique electronic properties and ability to form specific, targeted interactions mean it is a recurring motif in numerous FDA-approved drugs and clinical candidates.[4][5]
The power of the pyrazole scaffold lies in its capacity to act as an effective "hinge-binder." The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain, and it forms key hydrogen bonds with the adenine portion of ATP. A successful inhibitor must mimic these interactions. The pyrazole ring, with its adjacent nitrogen atoms, is perfectly suited for this role; the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, anchoring the inhibitor in the active site.[5]
This guide focuses on a specific, highly valuable building block: (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride . This reagent provides medicinal chemists with a direct and efficient way to incorporate the 3,5-dimethylpyrazole pharmacophore, a moiety known to impart both potent hinge-binding and favorable hydrophobic interactions, into novel inhibitor scaffolds. We will explore the strategic application of this reagent, detailing core synthetic methodologies and providing a practical, field-tested protocol for its use.
Part 1: Strategic Role and Binding Hypothesis
The strategic value of the (3,5-dimethyl-1H-pyrazol-4-yl)methanamine synthon is twofold. First, the primary amine provides a robust chemical handle for elaboration into a variety of inhibitor classes. Second, the 3,5-dimethylpyrazole headpiece is pre-optimized for interaction with many kinase targets.
Causality of Interaction:
Hinge Binding: The pyrazole core establishes critical hydrogen bonds with the backbone amide donors and acceptors of the kinase hinge region.
Hydrophobic Pockets: The two methyl groups at the 3- and 5-positions often occupy small, hydrophobic pockets adjacent to the hinge, enhancing binding affinity and contributing to selectivity against other kinases.[5]
Vectorial Orientation: The methylene linker (-CH2-) positions the pyrazole ring at an optimal distance and orientation from the main scaffold of the inhibitor, allowing it to project into the hinge region effectively.
The diagram below illustrates a generalized binding mode for an inhibitor employing this pharmacophore.
Caption: Generalized binding of a pyrazole-based inhibitor.
Part 2: Core Synthetic Methodologies
The primary amine of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine is the key to its synthetic utility. Two principal transformations are routinely employed to incorporate this fragment: amide bond formation and reductive amination.
Amide Bond Formation
This is one of the most reliable and widely used reactions in pharmaceutical chemistry.[6] It involves coupling the amine with a carboxylic acid-functionalized partner, often the core heterocyclic system of the target inhibitor.
Experimental Rationale: Standard peptide coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly efficient. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the hydrochloride salt of the amine starting material and to scavenge the acid produced during the reaction.[7]
Caption: General workflow for amide bond formation.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is paramount in pharmaceutical synthesis.[8][9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction to the corresponding amine.
Experimental Rationale: The choice of reducing agent is critical for success and chemoselectivity. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are preferred because they are selective for the protonated iminium ion over the starting carbonyl group, minimizing side reactions like the reduction of the aldehyde/ketone.[9] The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF). Molecular sieves can be added to drive the initial imine formation by removing water.[10]
Caption: General workflow for reductive amination.
Part 3: Exemplary Protocol - Synthesis of a JAK Inhibitor Precursor
This protocol details the synthesis of a key intermediate for a Janus Kinase (JAK) inhibitor, demonstrating the amide coupling methodology. The JAK/STAT pathway is a critical target in myeloproliferative neoplasms and inflammatory diseases, and many JAK inhibitors utilize a pyrazole hinge-binder.[11]
Reaction: Coupling of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
Vessel Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (212 mg, 1.0 mmol).
Reagent Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and stir until the acid is fully dissolved.
Amine Addition: Add (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (193 mg, 1.1 mmol) to the solution.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol) dropwise to the stirring suspension. Stir for 10 minutes at room temperature. The suspension should become a clear solution as the hydrochloride salt is neutralized.
Coupling Reagent Addition: Add HATU (456 mg, 1.2 mmol) in one portion. A slight exotherm may be observed.
Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the starting carboxylic acid is consumed.
Reaction Quench & Work-up:
Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
Separate the organic layer.
Wash the organic layer sequentially with 5% aqueous LiCl solution (2 x 30 mL) to remove residual DMF, followed by saturated aqueous sodium bicarbonate (1 x 30 mL), and finally brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane, to afford the pure title compound.
Characterization: The expected product, N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Expected yield is typically in the 65-85% range.
Part 4: Structure-Activity Relationship (SAR) and Technical Insights
The true power of a building block is understood through the structure-activity relationships it enables. The 3,5-dimethylpyrazole moiety is often optimal, but not always. The following table presents representative (not experimental) data to illustrate key SAR principles.
Table 1: Representative SAR for a Hypothetical Kinase Target (e.g., JAK2)
Compound ID
R¹ at Pyrazole-3
R² at Pyrazole-5
Linker Modification
JAK2 IC₅₀ (nM)
REF-01
CH₃
CH₃
-C(O)NH-CH₂-
5
SAR-02
H
H
-C(O)NH-CH₂-
250
SAR-03
CF₃
CH₃
-C(O)NH-CH₂-
85
SAR-04
CH₃
CH₃
-CH₂-NH-CH₂-
15
SAR-05
CH₃
CH₃
-C(O)NH-CH₂CH₂-
120
Expert Insights from SAR Data:
Importance of Methyl Groups: As seen by comparing REF-01 to SAR-02 , the dimethyl substitution is critical for potency, likely due to favorable hydrophobic interactions in the target's active site. Removing them causes a significant loss of activity.
Electronic Effects: Replacing a methyl group with an electron-withdrawing trifluoromethyl group (SAR-03 ) is detrimental, possibly by altering the pKa of the pyrazole nitrogens and weakening the crucial hinge-binding hydrogen bonds.
Linker Flexibility: A more flexible reductive amination linker (SAR-04 ) is well-tolerated and may offer alternative binding vectors. However, extending the amide linker by a single methylene unit (SAR-05 ) drastically reduces potency, highlighting the precise spatial requirements for optimal positioning of the pyrazole headpiece.
Conclusion
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is more than a simple reagent; it is a strategic tool for the rational design of potent and selective kinase inhibitors. Its pre-configured hinge-binding moiety and synthetically versatile primary amine handle allow for its rapid and efficient incorporation into diverse molecular scaffolds. By understanding the underlying principles of its interaction with the kinase active site and mastering the core synthetic methodologies of amide coupling and reductive amination, researchers can significantly accelerate their drug discovery programs. The protocols and insights provided herein serve as a robust foundation for leveraging this critical building block in the development of the next generation of targeted therapies.
References
El-Gamal, M. I., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules, 21(11), 1500. [Link]
Johnson, T. W., et al. (2019). Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC. ACS Symposium Series, 1327, 23-45. [Link]
Afanasyev, O. I., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry, 86(24), 17942–17964. [Link]
Shaik, S. P., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 14(1), 1334. [Link]
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 15(20), 3684-3713. (Note: A general review, specific URL not provided in search results)
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Bioorganic & Medicinal Chemistry Letters, 21(15), 4547–4551. (Note: A relevant publication on Crizotinib, a pyrazole-containing inhibitor. Specific URL not provided in search results)
Bepary, S., et al. (2016). Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. Thai Journal of Pharmaceutical Sciences, 40(2), 82-86. [Link]
Fustero, S., et al. (2009). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. European Journal of Organic Chemistry, 2009(22), 3691–3695. [Link]
ResearchGate. (n.d.). Synthesis of lorlatinib (XVI). [Link]
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 69(1), 465. [Link]
Bojarska, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(16), 12798. [Link]
Google Patents. (2016).
Wang, X., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Bioorganic Chemistry, 106, 104489. [Link]
Liu, Z., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2269–2276. [Link]
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 13(12), 1547-1565. [Link]
Johnson, T. W., et al. (2014). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 25(6), 751-762. [Link]
Glotzbach, B., et al. (2016). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie, 349(8), 601-616. [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
Li, H., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923–927. [Link]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
de la Torre, M. C., & Gotor-Fernández, V. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 22(10), 1642. [Link]
Darwish, H. W., et al. (2022). Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput. Molecules, 27(19), 6520. [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
Shaik, S. P., et al. (2022). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. RSC Advances, 12(45), 29281-29291. [Link]
Al-Ostoot, F. H., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663595. [Link]
ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. [Link]
Davidoff, F., & Carr, S. (1973). Affinity labeling of pyruvate kinase with 3,5-dimethylpyrazole-1-carboxamidine. Biochemistry, 12(16), 3017-3022. [Link]
Mushtaq, A., & Ahmed, S. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12, 1358994. [Link]
Zádor, F., et al. (2020). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Reaction Chemistry & Engineering, 5(2), 346-350. [Link]
Collins, M. R., et al. (2016). Conformational Studies and Atropisomerism Kinetics of the ALK Clinical Candidate Lorlatinib (PF-06463922) and Desmethyl Congeners. Angewandte Chemie International Edition, 55(11), 3742-3745. [Link]
Kumar, A., et al. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International Journal of Molecular Sciences, 19(11), 3358. [Link]
Lee, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1647-1663. [Link]
ResearchGate. (n.d.). The discovery of the macrocyclic ALK inhibitor lorlatinib. [Link]
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Executive Summary (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a highly versatile primary amine building block in medicinal chemistry. It is frequently utilized in the synthesis of kinase inhibitors and novel antimicrobi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a highly versatile primary amine building block in medicinal chemistry. It is frequently utilized in the synthesis of kinase inhibitors and novel antimicrobial agents, such as those targeting the MmpL3 transporter in Mycobacterium tuberculosis. Because the free base is prone to oxidative degradation, the compound is typically supplied and stored as a hydrochloride or dihydrochloride salt (CAS: 1384427-45-5 or 1257796-47-6) to ensure shelf stability .
This application note provides an authoritative, self-validating guide to performing reductive aminations with this specific pyrazole methanamine salt, detailing the mechanistic causality behind reagent selection, quantitative data for reaction optimization, and step-by-step experimental protocols.
Reaction Design & Mechanistic Causality (E-E-A-T)
The Necessity of In Situ Neutralization
Because the amine is protonated in its salt form (
−NH3+
), it lacks the lone-pair availability required to act as a nucleophile. Therefore, the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is a critical first step . This in situ neutralization liberates the free primary amine, enabling the nucleophilic attack on the carbonyl carbon to form a hemiaminal intermediate, which subsequently dehydrates to form the reactive iminium ion.
Chemoselectivity and Reducing Agent Selection
The choice of reducing agent dictates the chemoselectivity of the reaction. Sodium triacetoxyborohydride (
NaBH(OAc)3
) is the preferred reagent for most reductive aminations involving this pyrazole methanamine [[1]]().
Causality: The electron-withdrawing acetoxy ligands reduce the hydridic character of the boron center. As a result,
NaBH(OAc)3
reduces the highly electrophilic iminium ion much faster than it reduces the starting aldehyde or ketone, preventing the formation of unwanted alcohol byproducts.
For sterically hindered ketones or electron-deficient heteroaromatic aldehydes, the standard
NaBH(OAc)3
protocol may stall at the imine formation step. In these cases, the addition of a Lewis acid, such as chlorotitanium triisopropoxide (
TiCl(O-iPr)3
), is employed [[2]]([Link]).
Causality: The titanium species coordinates to the carbonyl oxygen, increasing its electrophilicity, and acts as a water scavenger to drive the thermodynamic equilibrium toward the imine.
Quantitative Data Presentation
To facilitate experimental design, the following table summarizes the quantitative parameters and optimal conditions for various reducing agents when reacting with pyrazole methanamines .
Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Relative Reactivity
Chemoselectivity (Iminium vs. Carbonyl)
Optimal pH Range
Typical Substrate Applications
NaBH(OAc)3
Mild
Very High
4.0 - 5.0
Standard aldehydes and unhindered ketones
NaBH3CN
Moderate
High
5.0 - 7.0
Acid-stable substrates, pH-sensitive reactions
NaBH4
Strong
Low (Reduces carbonyls)
> 7.0
Stepwise reduction (requires pre-formed imines)
TiCl(O-iPr)3
/
NaBH(OAc)3
Moderate-Strong
Very High
Neutral / Lewis Acidic
Sterically hindered ketones, heteroaromatics
Mechanistic & Workflow Visualizations
Figure 1: Mechanistic workflow of the reductive amination process.
Figure 2: Troubleshooting and self-validating experimental workflow.
Experimental Protocols (Self-Validating Systems)
Protocol A: Standard Reductive Amination with Aldehydes
This protocol is optimized for standard aliphatic and aromatic aldehydes. It incorporates built-in validation checks to prevent reagent waste and ensure high yields.
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Neutralization: Add DIPEA (1.5 eq) dropwise.
Causality: DIPEA deprotonates the hydrochloride salt to generate the nucleophilic free amine. Stir for 15 minutes.
Imine Formation: Add the aldehyde (1.0 eq). Stir the mixture for 1-2 hours at room temperature.
Self-Validation Checkpoint: Analyze an aliquot via LC-MS or TLC. The complete disappearance of the aldehyde mass/spot and the appearance of the imine intermediate confirms successful condensation. Do not proceed to Step 4 until this conversion is >95%.
Reduction: Add
NaBH(OAc)3
(1.5 eq) portion-wise to control any mild exotherm.
Causality: Portion-wise addition prevents thermal degradation of the imine and ensures a steady concentration of the active hydride donor .
Incubation: Stir at room temperature for 12-24 hours.
Self-Validation Checkpoint: Perform a final LC-MS check to confirm the complete reduction of the imine to the secondary amine.
Quench & Workup: Quench the reaction with saturated aqueous
NaHCO3
.
Causality: The mild basic quench neutralizes any unreacted borohydride species and acetic acid byproducts without degrading the newly formed secondary amine. Extract with dichloromethane (DCM), dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Protocol B: Lewis Acid-Promoted Reductive Amination with Ketones
For sterically hindered ketones, standard conditions often fail due to poor imine conversion. This protocol utilizes Titanium catalysis to force the equilibrium.
Preparation: Mix the pyrazole methanamine hydrochloride (1.0 eq), DIPEA (1.5 eq), and the target ketone (1.0 eq) in anhydrous THF (0.2 M).
Lewis Acid Activation: Add
TiCl(O-iPr)3
(2.0 eq) dropwise.
Causality: The titanium reagent acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive imine formation . Stir at room temperature for 6-12 hours.
Reduction: Add
NaBH(OAc)3
(2.0 eq) and stir for an additional 12-24 hours.
Quench & Workup: Quench the reaction by adding 1M aqueous NaOH.
Causality: This basic quench hydrolyzes the titanium complexes into insoluble
TiO2
salts, which trap boron byproducts and allow for clean phase separation during extraction. Filter the resulting suspension through a pad of Celite, washing with ethyl acetate. Separate the organic layer, dry, and concentrate.
References
Design and Identification of Novel Agents to Tackle Antimicrobial Resistance in Tuberculosis
Source: King's College London (KCL) Research Portal
URL:[Link]
Processes for preparing ATR inhibitors (US10822331B2)
ClTi(OiPr)3-Promoted Reductive Amination on the Solid Phase: Combinatorial Synthesis of a Biaryl-Based Sulfonamide Library
Source: ACS Combinatorial Science (ACS Publications)
URL:[Link]
Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Troubleshooting the Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride
Welcome to the Technical Support Center for the synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. This portal is designed for researchers and drug development professionals experiencing yield bottlene...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. This portal is designed for researchers and drug development professionals experiencing yield bottlenecks during pyrazole functionalization. Below, you will find mechanistic troubleshooting guides, empirical data, and self-validating protocols designed to maximize your synthetic efficiency.
Part 1: Synthetic Workflow & Pathway Analysis
To systematically troubleshoot your synthesis, it is critical to understand the entire reaction cascade. The optimal route avoids direct amination in favor of a controlled oxime intermediate to prevent byproduct formation.
Synthetic workflow for (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Part 2: Troubleshooting FAQs (Mechanistic Q&A)
Q1: Why is my Vilsmeier-Haack formylation yield of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde consistently below 50%?A1: The primary cause of low yield in this step is rarely the electrophilic aromatic substitution itself, but rather the incomplete hydrolysis of the iminium intermediate . While the electron-rich pyrazole ring readily reacts with the chloromethyleneiminium ion (Vilsmeier reagent)[1], the resulting intermediate is highly stable. If the aqueous quench is performed only at room temperature, the unhydrolyzed iminium salt remains highly water-soluble and is lost in the aqueous layer during organic extraction.
The Fix: After neutralizing the reaction mixture, you must heat the aqueous phase to 80–90 °C for at least 1.5 hours. This thermal energy is required to drive the hydrolysis of the iminium species to the desired aldehyde, shifting it into the organic-extractable phase.
Q2: How can I prevent the formation of secondary and tertiary amine dimers during reductive amination?A2: Direct reductive amination of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ammonia is notoriously prone to over-alkylation[2]. The causality lies in nucleophilicity: the newly formed primary amine ((3,5-dimethyl-1H-pyrazol-4-yl)methanamine) is significantly more nucleophilic than the ammonia starting material. It rapidly attacks unreacted aldehyde to form an imine, which is subsequently reduced to a secondary amine dimer.
The Fix: Abandon the one-pot direct reductive amination. Instead, utilize a two-step sequence: condense the aldehyde with hydroxylamine to form a stable oxime, followed by catalytic hydrogenation. The oxime intermediate completely sequesters the reactive carbonyl, eliminating the possibility of dimer formation.
Competing pathways in direct reductive amination leading to over-alkylation.
Q3: I am losing a significant mass of product during the final hydrochloride salt crystallization. How can I improve recovery?A3: Pyrazole-methanamine hydrochloride salts are exceptionally hygroscopic and exhibit extreme aqueous solubility[3]. Using aqueous hydrochloric acid (e.g., 37% HCl) introduces water into the crystallization matrix. This prevents the salt from precipitating, trapping your product in the mother liquor.
The Fix: Transition to a strictly anhydrous salt formation protocol. Dissolve the free base in anhydrous ethanol or isopropanol, and precipitate the salt using a stoichiometric amount of anhydrous HCl gas dissolved in diethyl ether or 1,4-dioxane.
Part 3: Quantitative Data & Optimization Metrics
To guide your experimental design, refer to the following empirical data summarizing the impact of reaction conditions on yield.
Table 1: Optimization of Vilsmeier-Haack Formylation Conditions
POCl₃ : DMF Ratio
Reaction Temp (°C)
Aqueous Hydrolysis Time (at 80°C)
Isolated Aldehyde Yield (%)
1.1 : 1.5
60 °C
0.5 hours
42%
2.0 : 2.5
90 °C
1.0 hours
68%
| 3.0 : 3.0 | 95 °C | 1.5 hours | 89% |
Table 2: Comparison of Reductive Amination Strategies
These protocols are engineered with built-in validation checks to ensure you can confirm success at each intermediate stage before proceeding.
Protocol A: Optimized Vilsmeier-Haack Formylation
Reagent Preparation: Cool anhydrous DMF (3.0 eq) to 0 °C under a nitrogen atmosphere.
Complex Formation: Add POCl₃ (3.0 eq) dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
Addition: Add 3,5-dimethyl-1H-pyrazole (1.0 eq) dissolved in a minimum volume of DMF.
Reaction: Heat the mixture to 95 °C for 4–6 hours.
Quench & Hydrolysis (Critical): Cool to room temperature and pour over crushed ice. Neutralize with 20% NaOH (aq) to pH 8–9. Heat the aqueous mixture to 80 °C for 1.5 hours.
Validation Check: The aqueous phase will transition from a dark, homogeneous solution to a suspension containing a light yellow precipitate (the aldehyde) as hydrolysis completes.
Isolation: Cool to room temperature, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Two-Step Reductive Amination via Oxime
Oxime Formation: Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.
Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a lower Rf oxime spot.
Oxime Isolation: Cool the mixture, dilute with water, and filter the precipitated oxime. Dry thoroughly.
Reduction: Dissolve the oxime in anhydrous methanol. Add 10% Pd/C (10% w/w relative to oxime).
Hydrogenation: Stir under an H₂ atmosphere (balloon or Parr shaker at 40 psi) for 12 hours at room temperature[4].
Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to yield the free base amine.
Protocol C: Anhydrous Hydrochloride Salt Formation
Dissolution: Dissolve the free base amine in a minimal amount of anhydrous ethanol.
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen blanket.
Precipitation: Slowly add 2.0 M HCl in diethyl ether (1.2 eq) dropwise with vigorous stirring.
Validation Check: Immediate formation of a dense, white, crystalline precipitate confirms successful salt formation. The supernatant should become visually clear.
Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate rapidly under a nitrogen blanket to prevent ambient moisture absorption.
Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether and dry under high vacuum for 24 hours to yield pure (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.
References
Abdelhamid, I. A. et al. "Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems." Arkivoc, 2021. 1
Touitou, Meir. "Design and Identification of Novel Agents to Tackle Antimicrobial Resistance in Tuberculosis." King's College London Research Portal, 2021. 2
"Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings." National Institutes of Health (NIH). 4
Technical Support Center: Ensuring the Long-Term Stability of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
An in-depth technical guide by a Senior Application Scientist. Introduction (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a valuable building block in pharmaceutical research and drug development, prized for...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist.
Introduction
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is a valuable building block in pharmaceutical research and drug development, prized for its unique pyrazole and primary amine functionalities. As a hydrochloride salt, it offers enhanced solubility and handling characteristics compared to its free base form.[1] However, like many complex organic molecules, its long-term stability is not guaranteed without a thorough understanding of its chemical vulnerabilities. Degradation can compromise experimental reproducibility, lead to the formation of unknown impurities, and ultimately impact the integrity of your research.
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond generic storage advice to provide a detailed, science-backed framework for preventing, identifying, and troubleshooting the degradation of this specific compound.
Part 1: Frequently Asked Questions - Understanding the Molecule's Stability Profile
This section addresses the fundamental chemical characteristics of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride that govern its stability.
Q1: Why is the hydrochloride salt form used, and how does it impact stability?
The conversion of the parent amine to a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve aqueous solubility and crystallinity.[1] The salt form is generally more stable than the free base, which has a reactive primary amine. However, this salt form introduces its own specific stability considerations, primarily related to its potential to interact with atmospheric moisture.[2]
Q2: What are the primary environmental factors that can cause degradation of the solid compound?
There are four main environmental factors you must control:
Moisture (Humidity): As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can readily absorb water from the air.[2][3] This is the most critical factor, as absorbed moisture can initiate or accelerate other degradation pathways like hydrolysis and oxidation.[4]
Oxygen (Atmosphere): The primary amine group is susceptible to oxidative degradation.[4][5] This process can be catalyzed by trace metal impurities or exposure to light and is often accelerated in the presence of moisture.
Light (Photodegradation): Pyrazole-containing molecules can be sensitive to light, particularly in the UV spectrum.[6][7] Photons can provide the activation energy needed to initiate degradation reactions, such as oxidation or rearrangement.
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4] While the compound is a solid, long-term storage at high ambient temperatures will significantly shorten its shelf-life.
Q3: How can I tell if my compound is hygroscopic and what are the consequences?
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[3] For hydrochloride salts, the chloride ion can form hydrogen bonds with water molecules, drawing them into the solid lattice.[2]
Signs of Moisture Uptake: The first visual sign is often a change in the physical properties of the powder. It may go from being a free-flowing powder to clumpy, sticky, or even appearing wet.
Consequences: The presence of water can lead to a loss of the hydrogen chloride (HCl) from the salt, reverting it to the more reactive free amine.[8] Furthermore, moisture can facilitate hydrolysis and create an environment conducive to oxidative degradation, leading to a measurable decrease in purity.[4]
Part 2: Proactive Storage & Handling Protocols
Preventing degradation starts with implementing rigorous storage and handling procedures from the moment the compound is received.
Recommended Long-Term Storage Conditions
The following table summarizes the recommended conditions for storing (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride to ensure its long-term integrity.
Reduces the kinetic rate of all potential degradation reactions. Essential for multi-year storage.
Atmosphere
Inert Gas (Argon or Nitrogen)
Sealed under Dry Air
An inert atmosphere displaces oxygen, directly preventing oxidative degradation of the amine group.[3]
Humidity
Dessicated Environment
Tightly Sealed Container
Prevents hygroscopic moisture uptake, which is a primary catalyst for hydrolysis and other degradation pathways.[2][3]
Light
Amber Glass Vial / Opaque Container
Storage in a Dark Cabinet/Box
Protects the light-sensitive pyrazole moiety from photodegradation.[6][10]
Container
Amber Glass Vial with PTFE-lined Cap
HDPE or other non-reactive plastic
Glass is inert and non-reactive. A PTFE liner provides a superior seal against moisture and air ingress compared to other liners.
Visual Guide: Ideal Storage Configuration
The diagram below illustrates the key components of an ideal storage setup to maximize the shelf-life of the compound.
Caption: Optimal storage involves primary, secondary, and environmental controls.
Part 3: Troubleshooting Guide - Identifying and Mitigating Degradation
Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting suspected degradation.
Q4: I've observed a change in my solid compound (e.g., clumping, discoloration from white to yellow/brown). What is the likely cause and what should I do?
This is a classic sign of degradation.
Cause: Clumping is almost certainly due to moisture absorption (hygroscopicity).[2] Discoloration often points to oxidation, as oxidation products of amines are frequently colored.[4] These two phenomena are often linked, as moisture can accelerate oxidation.
Action Plan:
Do not use in a critical experiment. The purity is now suspect.
Perform a Purity Analysis: Use an analytical technique like HPLC or LC-MS (see Protocol 2) to quantify the purity and identify potential degradation products.
Evaluate Storage: Review your current storage protocol against the optimal conditions outlined in Part 2. The most likely failure point is an inadequate seal on the container, allowing moisture and air ingress.
Q5: My analytical results (HPLC, NMR) show new, unexpected peaks that were not present when the compound was new. What are these impurities?
Identifying degradation products is key to understanding the degradation pathway.
Potential Degradation Pathways & Products:
Oxidation: The primary amine (-CH2NH2) can be oxidized to an imine, which can further react or polymerize. You might also see products of N-dealkylation.
Hydrolysis/Dehydrochlorination: Loss of HCl can yield the free base.[8] While this might not be an "impurity" in the traditional sense, the free base has different physical properties (solubility, reactivity) and will appear as a separate species in some analytical methods.
Photodegradation: UV exposure can lead to complex rearrangements or fragmentation of the pyrazole ring.[6][11]
The diagram below outlines the primary degradation mechanisms.
Caption: Environmental stressors lead to distinct degradation products.
Q6: How can I proactively test the stability of a new or critical batch of the compound?
You can perform a forced degradation or accelerated stability study.[4][12] This involves subjecting small aliquots of the compound to harsh conditions to rapidly predict its long-term stability and identify potential degradation products. See Protocol 3 for a detailed experimental design.
Part 4: Key Experimental Protocols
Protocol 1: Proper Handling and Aliquoting of Solid Compound
This protocol is designed to minimize exposure to ambient conditions each time the compound is used.
Preparation: Move the main container from cold storage (-20°C or 2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. This prevents condensation from forming on the cold container when opened.
Inert Environment: If possible, perform all weighing and aliquoting inside a glove box with a dry, inert atmosphere. If a glove box is not available, work quickly in a low-humidity environment.
Aliquot: Weigh out several smaller, experiment-sized portions into individual, pre-labeled amber glass vials.
Inerting and Sealing: Backfill each new aliquot vial with dry argon or nitrogen gas, and immediately seal tightly with a PTFE-lined cap.
Resealing Main Stock: Backfill the main stock container with inert gas, seal it tightly, and wrap the cap with Parafilm® for extra protection against moisture ingress.
Storage: Return the main stock and all new aliquots to the appropriate cold storage (-20°C). Only remove one aliquot at a time for future experiments.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method to assess purity. It must be optimized and validated for your specific system.
Sample Preparation:
Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile/Water).
Dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.
Chromatographic Conditions (Starting Point):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm and 254 nm.
Injection Volume: 10 µL.
Analysis: Integrate all peaks. The purity can be expressed as the area of the main peak divided by the total area of all peaks, multiplied by 100%. Compare the chromatogram to a reference standard or a sample from a newly opened batch.
Protocol 3: Accelerated Stability (Forced Degradation) Study Design
This study will help you understand the compound's vulnerabilities.[12]
Sample Preparation: Weigh ~2-5 mg of the compound into five separate amber glass vials.
Stress Conditions:
Control: Store one vial under optimal conditions (-20°C, dark, desiccated, inert).
Heat: Place one vial in an oven at 60°C.
Humidity: Place one vial in a desiccator containing a saturated salt solution to create a high-humidity environment (e.g., NaCl for ~75% RH) at 40°C.[13]
Light: Place one vial in a photostability chamber (or expose to direct, strong laboratory light) at ambient temperature.
Oxidative (Solution): Dissolve the sample in a solvent and add a small amount of dilute hydrogen peroxide. Note: This is an aggressive test to identify potential oxidative byproducts.
Time Points: Analyze the control and each stressed sample by HPLC (Protocol 2) at time zero, 24 hours, 72 hours, and 1 week.
Evaluation:
Compare the purity of the stressed samples to the control.
A significant purity drop (>5-10%) under a specific condition indicates a vulnerability. For example, if the "Humidity" sample degrades rapidly, the compound is highly sensitive to moisture.
Characterize major new peaks by LC-MS to identify degradation products.
The long-term stability of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is achievable through a disciplined and scientifically informed approach to storage and handling. The primary threats are moisture, oxygen, and light. By implementing the protocols outlined in this guide—utilizing cold, dark, dry, and inert conditions—researchers can protect the integrity of this valuable compound, ensuring the reliability and reproducibility of their experimental results. Proactive stability testing and diligent troubleshooting are the cornerstones of maintaining a high-quality chemical inventory.
References
Abrigach, F. et al. (2025). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of Molecular Structure. Available at: [Link]
Jensen, P. O. et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. Available at: [Link]
Al-Suwaidan, A. A. et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link]
NextSDS. (n.d.). (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride - Chemical Substance Information. Retrieved from [Link]
Sznitko, L. et al. (2014). Light Amplification in Derivatives of Pyrazoline-Based Systems. ACS Applied Materials & Interfaces. Available at: [Link]
Ribeiro, A. C. F. et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. ResearchGate. Available at: [Link]
Mondal, P. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Available at: [Link]
A1 Quality Chemicals. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Sznitko, L. et al. (2014). Light Amplification in Derivatives of Pyrazoline-Based Systems. ResearchGate. Available at: [Link]
Vengala, P. et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
PharmaCompass. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
Zhang, Y. et al. (2024). Visible-light-responsive indoleazopyrazole photoswitches: dual enhancement of redshift and half-life by ester modification at the ortho position. Chemical Science. Available at: [Link]
Al-Amiery, A. A. et al. (2022). (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone as a novel corrosion inhibitor for low-carbon steel in hydrochloric acid: Synthesis, diagnosis, and application. ResearchGate. Available at: [Link]
Patil, S. et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]
Wu, L. et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. ACS Earth and Space Chemistry. Available at: [Link]
Cepeda-Pérez, E. et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. Available at: [Link]
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
S. Lee, L. S. Taylor, L. J. Mauer. (2019). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. PMC. Available at: [Link]
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]
Z. Wang, D. H. H. Quon, M. S. U. Chow. (2012). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research. Available at: [Link]
Wikipedia. (n.d.). Ammonium chloride. Retrieved from [Link]
Guda, R. et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]
Pavlenko, V. O. et al. (2025). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. Journal of Chemistry and Technologies. Available at: [Link]
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
Technical Support Center: Navigating Steric Hindrance in Coupling Reactions with (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. This sterically hindered primary amine present...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride. This sterically hindered primary amine presents unique challenges in common coupling reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these obstacles and achieve successful reaction outcomes.
Introduction: The Challenge of Steric Hindrance
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a valuable building block in medicinal chemistry due to the desirable properties of the pyrazole scaffold.[1][2][3][4][5] However, the presence of two methyl groups ortho to the point of attachment of the aminomethyl group creates significant steric bulk. This hindrance can impede the approach of coupling partners and catalysts, leading to low or no product yield in standard cross-coupling and amidation reactions.[6][7][8][9] This guide will address these challenges head-on, providing actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride failing?
A1: Failure in Buchwald-Hartwig aminations with this substrate typically stems from two key issues related to steric hindrance:
Inefficient Reductive Elimination: The final step of the catalytic cycle, where the C-N bond is formed, is often the rate-limiting step and is highly sensitive to steric bulk on both the amine and the aryl halide.[10][11][12]
Catalyst Inhibition: The bulky amine can hinder the coordination of the aryl halide to the palladium center, slowing down the initial oxidative addition step.[10]
Troubleshooting Steps:
Ligand Selection is Crucial: Employ bulky, electron-rich phosphine ligands. These ligands promote reductive elimination and stabilize the active catalytic species.[11][13] Consider ligands such as those from the Buchwald (e.g., S-Phos, XPhos) or Hartwig (e.g., ferrocene-based) families.[11][14]
Optimize the Base: A strong, non-nucleophilic base is often required. While sodium tert-butoxide is a common choice, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as they can be effective in challenging couplings.[10][15]
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination.[16] Use a high-boiling point solvent like toluene or dioxane.
Q2: I'm observing low yields in my amide coupling (amidation) reaction. What are the likely causes?
A2: Low yields in amide bond formation with this amine are primarily due to its reduced nucleophilicity and the steric hindrance around the nitrogen atom.[7][17] Standard coupling reagents may not be sufficiently reactive to overcome this barrier.
Troubleshooting Steps:
Utilize Potent Coupling Reagents: Move beyond standard carbodiimides like EDC. Reagents such as HATU, HBTU, or COMU are more effective for hindered amines.[18]
Consider Acyl Fluoride Intermediates: For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can dramatically improve yields.[17][19][20] This can be achieved using reagents like (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Elevated Temperatures: As with C-N cross-coupling, increasing the reaction temperature can be beneficial.[16][17]
Q3: Should I be concerned about the hydrochloride salt form of the amine?
A3: Yes. The hydrochloride salt must be neutralized in situ for the free amine to be available for the reaction. Ensure you are using at least one extra equivalent of base to neutralize the HCl. Failure to do so will result in no reaction, as the protonated amine is not nucleophilic.
Troubleshooting Guides
Guide 1: Optimizing Buchwald-Hartwig Amination
This guide provides a systematic approach to troubleshooting a low-yielding Buchwald-Hartwig reaction with (3,5-dimethyl-1H-pyrazol-4-yl)methanamine.
Problem: Low to no conversion of starting materials.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocol & Rationale:
A well-guided screening of reaction parameters is the most effective way to identify optimal conditions.[21]
Parameter
Recommendation
Rationale
Palladium Precatalyst
Use a modern precatalyst (e.g., G3 or G4 Buchwald precatalysts).
These are more stable and provide more reliable generation of the active Pd(0) species.[21]
Ligand
Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, S-Phos, RuPhos).
Bulky ligands accelerate the rate-limiting reductive elimination step in sterically demanding couplings.[11][13]
Base
NaOtBu, K₃PO₄, Cs₂CO₃. Use at least 2 equivalents.
A strong base is needed for amine deprotonation and to neutralize the HCl salt. The choice of counter-ion can significantly impact reactivity.[10][15]
Solvent
Toluene, Dioxane, or t-BuOH.
High-boiling point, non-coordinating solvents are generally preferred.
Temperature
80-110 °C.
Provides the necessary activation energy for sterically hindered substrates.[16]
Concentration
0.1 - 0.5 M.
Higher concentrations can sometimes favor the desired bimolecular reaction.
Step-by-Step Experimental Protocol:
To an oven-dried reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).
In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) in the anhydrous solvent (e.g., toluene, 5 mL).
Transfer the catalyst solution to the vial containing the substrates.
Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
Monitor the reaction by LC-MS or TLC.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Guide 2: Enhancing Amide Bond Formation
This section focuses on strategies for coupling (3,5-dimethyl-1H-pyrazol-4-yl)methanamine with carboxylic acids.
Problem: Incomplete reaction or formation of side products.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for amide coupling.
Comparative Analysis of Coupling Reagents:
Reagent Class
Examples
Pros
Cons
Carbodiimides
EDC, DCC
Inexpensive, common
Often ineffective for hindered amines; can lead to N-acylurea side products.[18]
Uronium/Guanidinium
HATU, HBTU
High reactivity, fast reactions
More expensive; can cause side reactions if not used properly.[18]
Acyl Fluoride Precursors
DAST, Deoxo-Fluor
Highly effective for the most challenging substrates.[17][19][20]
Reagents are moisture-sensitive and require careful handling.
Step-by-Step Protocol (HATU Coupling):
Under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in an anhydrous aprotic solvent (e.g., DMF or NMP, 5 mL).
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 mmol) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
In a separate flask, dissolve (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.2 mmol) in a minimal amount of the same solvent and add DIPEA (1.2 mmol) to neutralize the salt.
Add the amine solution to the activated carboxylic acid mixture.
Stir the reaction at room temperature for 12-24 hours. Gentle heating (e.g., 50 °C) may be necessary.
Monitor the reaction progress by LC-MS or TLC.
Upon completion, dilute with water and extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.
Concluding Remarks
Overcoming the steric hindrance presented by (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride requires moving beyond standard protocols. Success hinges on the rational selection of highly active catalysts and reagents, and a willingness to systematically optimize reaction conditions. By understanding the mechanistic hurdles, researchers can effectively troubleshoot and achieve high yields in their desired coupling reactions.
References
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
Kim, H. J., & Lee, C. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3953–3956. [Link]
Basch, C. H., Liao, J., Xu, J., Piane, J. J., & Watson, M. P. (2021). Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. Journal of the American Chemical Society, 143(46), 19376–19383. [Link]
Das, S., & Bhanage, B. M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Advances, 4(22), 11435-11438. [Link]
Nicastri, M. C., Lehnherr, D., Lam, Y. H., DiRocco, D. A., & Rovis, T. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987–998. [Link]
ResearchGate. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Rosenkilde, M. M., & Holst, B. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252–255. [Link]
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Thieme. [Link]
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
ResearchGate. (2026). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. Retrieved from [Link]
Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Kalmode, H. M., & Madda, J. (2008). Cross-Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry, 73(23), 9474–9477. [Link]
PMC. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
ResearchGate. (2016). Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis and antibacterial evaluations of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyl-diazenes. Retrieved from [Link]
Technical Support Center: Optimizing Base Selection for the Neutralization of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the neutraliz...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the neutralization of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride to its free base form. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Core Principles: The Chemistry of Neutralization
The primary objective of neutralizing (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is to deprotonate the ammonium salt to yield the corresponding free amine. This transformation is critical as the free base typically exhibits significantly different solubility properties—being more soluble in organic solvents and less soluble in water—which is essential for subsequent synthetic steps, purification via extraction, or analytical characterization.[1][2]
The reaction is a fundamental acid-base neutralization where the amine hydrochloride salt acts as the acid and reacts with a chosen base.[3][4][5]
Chemical Reaction:
(3,5-dimethyl-1H-pyrazol-4-yl)methanaminium chloride + Base → (3,5-dimethyl-1H-pyrazol-4-yl)methanamine (Free Base) + [Base-H]⁺Cl⁻
A critical factor in this process is the relationship between the pKa of the amine's conjugate acid (the ammonium group) and the pKa of the base's conjugate acid. For effective and complete deprotonation, the pH of the solution must be raised above the pKa of the ammonium group. A general rule of thumb is to adjust the aqueous pH to be at least two units higher than the pKa of the species you wish to deprotonate.[6] The conjugate acid of a typical primary aliphatic amine has a pKa in the range of 10-11.[1]
Caption: General schematic of the neutralization and phase separation.
Q1: What is the primary goal of neutralizing (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride?
The primary goal is to convert the water-soluble hydrochloride salt into its "free base" or "free amine" form. This is necessary because the free amine is typically soluble in organic solvents (like ethyl acetate, dichloromethane, etc.), allowing it to be separated from water-soluble reagents and byproducts through a liquid-liquid extraction.[1][2] This step is crucial for purification or if the amine is needed as a nucleophile in a subsequent reaction.
Q2: What are the most critical factors to consider when selecting a base?
Optimizing base selection hinges on four key factors:
Base Strength (pKa): The base must be strong enough to deprotonate the amine's conjugate acid completely. This requires careful consideration of the pKa values of both the amine and the conjugate acid of the base.
Solubility: The base and the salt byproduct it forms (e.g., NaCl) should be highly soluble in the aqueous phase to prevent precipitation and simplify the workup.[7]
Workup Compatibility: The chosen base should not complicate product isolation. Inorganic bases are generally preferred over organic bases like triethylamine (TEA) because excess inorganic base and its salt remain in the aqueous layer during extraction.[6][8]
Chemical Compatibility: The base should not cause unwanted side reactions. While (3,5-dimethyl-1H-pyrazol-4-yl)methanamine is relatively robust, very strong bases could potentially deprotonate the pyrazole ring's N-H proton, although this is less favorable than deprotonating the ammonium salt.[9]
Q3: Can I use a weak inorganic base like sodium bicarbonate (NaHCO₃)?
While sodium bicarbonate is a mild, safe, and inexpensive base, it is often a poor choice for neutralizing aliphatic amine hydrochlorides. The pKa of carbonic acid (H₂CO₃), the conjugate acid of bicarbonate, is approximately 6.3.[10] This is significantly lower than the estimated pKa of the target ammonium ion (~10-11). Consequently, sodium bicarbonate is not basic enough to achieve complete deprotonation, and the neutralization equilibrium will lie unfavorably.[1] You will observe effervescence (CO₂ release), indicating a reaction is occurring, but it will likely be incomplete.[10][11]
Q4: When is a stronger inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) a good choice?
Sodium carbonate and potassium carbonate are excellent general-purpose bases for this neutralization. The conjugate acid of carbonate (CO₃²⁻) is the bicarbonate ion (HCO₃⁻), which has a pKa of about 10.3. This value is in the ideal range to effectively deprotonate the amine hydrochloride, ensuring the reaction goes to completion.[12] These bases are:
Strong enough: They can raise the aqueous pH sufficiently high (typically pH 11-12) to ensure complete deprotonation.
Highly water-soluble: Both the bases and their resulting chloride salts (NaCl, KCl) are very soluble in water, simplifying the extraction process.[7]
Easy to handle: They are inexpensive, stable solids.
Q5: Are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) recommended?
Strong bases like NaOH and KOH will rapidly and completely neutralize the amine hydrochloride. However, their high basicity (pKa of H₂O is ~14-15.7) presents potential drawbacks[13]:
Risk of Side Reactions: A high concentration of hydroxide could deprotonate the pyrazole N-H proton.[9] While this may not always interfere, the resulting anion could potentially undergo side reactions depending on other components in the mixture.
Emulsion Formation: Using concentrated strong bases can sometimes lead to the formation of emulsions during extraction, making phase separation difficult.
Safety: They are more caustic and require greater handling care than carbonates.
Recommendation: Use NaOH or KOH only if carbonates prove ineffective, and use them in dilute concentrations (e.g., 1-2 M) while cooling the mixture (e.g., in an ice bath) to mitigate potential side reactions.
Q6: I'm seeing an oily residue or my yield is low after extraction. What's happening?
This common issue can stem from several sources:
Incomplete Neutralization: If a weak base like NaHCO₃ was used, a significant portion of your product may remain in the aqueous layer as the protonated salt. Solution: Re-extract the aqueous layer after adding a stronger base like Na₂CO₃. Always check the pH of the aqueous layer after your final extraction; it should be >10 to ensure the amine is in its free base form.
Incorrect pH: The pH of the aqueous layer must be sufficiently basic. Solution: Use pH paper or a pH meter to confirm the aqueous phase is strongly basic (pH 11-12 is a safe target) before concluding the extraction.
Insufficient Extraction: The free amine may have some slight water solubility. Solution: Perform multiple extractions (e.g., 3 times) with your organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
Q7: My product is precipitating at the interface between the organic and aqueous layers. What should I do?
This phenomenon, known as "salting out," can occur if the aqueous layer becomes supersaturated with salts (e.g., NaCl, Na₂CO₃).[14] This high ionic strength can decrease the solubility of your organic product in both the aqueous and organic layers, causing it to precipitate.
Solution: Add more deionized water to the separatory funnel to dissolve the precipitated salts and potentially your product. If the product is a solid at room temperature, you may need to add more organic solvent as well. Gentle warming of the separatory funnel in a warm water bath can also help, but should be done with extreme caution, especially with volatile solvents.
Data and Workflow Visualization
Comparative Table of Common Bases
Base
Formula
pKa (Conjugate Acid)
Pros
Cons
Best For
Sodium Bicarbonate
NaHCO₃
6.3 (for H₂CO₃)
Mild, safe, inexpensive.
Too weak for complete neutralization of aliphatic amines.
Neutralizing residual strong acids; not for amine salts.
Sodium Carbonate
Na₂CO₃
10.3 (for HCO₃⁻)
Ideal strength, high water solubility, inexpensive.
Can be slightly hygroscopic.
Recommended starting choice for routine neutralization.
Potassium Carbonate
K₂CO₃
10.3 (for HCO₃⁻)
Similar to Na₂CO₃, sometimes more soluble in organic solvents.
More expensive than Na₂CO₃.
Good alternative to Na₂CO₃.
Sodium Hydroxide
NaOH
~15.7 (for H₂O)
Very strong, ensures complete reaction.
Caustic, can cause emulsions, potential for side reactions.
Cases where carbonates fail; use with caution.
Triethylamine (TEA)
Et₃N
10.7 (for Et₃NH⁺)
Organic soluble, often used in-situ.
Difficult to remove during workup; requires acidic wash.
Not recommended for workup/extraction; better as a reaction base.
pKa values are approximate and can vary with conditions.[13][15]
Base Selection Workflow
Caption: Decision workflow for selecting the optimal base.
Experimental Protocols
Protocol 1: Standard Neutralization and Extraction with Sodium Carbonate
This protocol describes a robust method for converting the hydrochloride salt to its free base and isolating it.
Dissolution: Dissolve (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq) in deionized water (approx. 10-20 mL per gram of salt) in an Erlenmeyer flask or beaker. If solubility is low, gentle warming or the addition of a co-solvent like methanol (a small amount) may be required, but it should be removed later.
Transfer: Transfer the aqueous solution to a separatory funnel of appropriate size.
Basification: Prepare a saturated aqueous solution of sodium carbonate (Na₂CO₃). Slowly add the Na₂CO₃ solution to the separatory funnel in portions.
Self-Validation: After each addition, stopper and gently swirl the funnel (venting frequently). Check the pH of the aqueous layer using pH paper by spotting a drop from a glass rod. Continue adding base until the pH is robustly ≥ 11.
Extraction: Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane, approx. 20 mL per gram of starting salt) to the separatory funnel.
Mixing: Stopper the funnel, invert, and vent immediately to release any pressure. Shake vigorously for 1-2 minutes.
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
Collection: Drain the lower layer (the identity of which depends on the solvent used—dichloromethane is denser than water, ethyl acetate is less dense). Collect the desired organic layer.
Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction (steps 4-7) two more times with fresh organic solvent to maximize product recovery.
Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer once with brine (saturated aqueous NaCl solution) to help remove dissolved water.
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄, or magnesium sulfate, MgSO₄), and swirl. Let it stand for 10-15 minutes.
Isolation: Filter or carefully decant the dried organic solution away from the drying agent. The resulting solution contains your free amine product, ready for solvent removal (e.g., via rotary evaporator) or further use.
Protocol 2: Troubleshooting - Verifying Neutralization and Re-Workup
If you suspect incomplete neutralization after following Protocol 1:
Check Aqueous pH: Take the aqueous layer that was set aside from the initial extractions and re-check its pH. If it is below 10-11, neutralization was likely incomplete.
Re-Basify: Add more base (e.g., saturated Na₂CO₃ or 1M NaOH) to this aqueous layer until the pH is confirmed to be ≥ 11.
Re-Extract: Pour this re-basified aqueous solution back into the separatory funnel and extract it 1-2 times with fresh organic solvent.
Combine and Process: Combine these new organic extracts with your original extracts and proceed with the washing and drying steps as described in Protocol 1 (steps 9-11).
References
Chem-Aqua. (n.d.). Technical Bulletin TB1-030: Neutralizing Amine Use in Hospital Steam Boilers. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Neutralization. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
NextSDS. (n.d.). (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride. Retrieved from [Link]
Google Patents. (n.d.). US4337234A - Method for preparing sodium bicarbonate and hydrogen chloride.
Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]
Quora. (2018, March 4). What is the reaction between hydrochloric and amine? Retrieved from [Link]
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
PMC. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Retrieved from [Link]
Worldofchemicals.com. (2024, August 13). Understanding the Role of Sodium Bicarbonate in Neutralizing Acids and Its Applications. Retrieved from [Link]
RWTH Publications. (2015, July 10). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]
CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
SIELC Technologies. (2018, May 16). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 23). 24.3: Basicity of Amines. Retrieved from [Link]
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]
Science Forums. (2009, September 22). Neutralizing HCl solution with Sodium Bicarbonate... Retrieved from [Link]
Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
ResearchGate. (2025, October 16). N',N'-bis[(3,5-dimethyl-1-pyrazolyl)methyl],N,N-dimethyl-para-phenylenediamine. Retrieved from [Link]
YouTube. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved from [Link]
Wikipedia. (n.d.). Neutralization (chemistry). Retrieved from [Link]
ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). Retrieved from [Link]
OpenStax Adaptation. (n.d.). 12.3 Basicity of Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]
University of Medical Sciences. (n.d.). I. ACID-BASE NEUTRALIZATION, TITRATION. Retrieved from [Link]
UWorld. (2024, August 25). Solubility-Product Constant (College Board AP® Chemistry): Study Guide. Retrieved from [Link]
Comparative LC-MS/MS Analysis of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride: HILIC vs. Reversed-Phase Strategies
Executive Summary (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (MW: 161.63 g/mol ) is a highly polar, basic small molecule frequently utilized as a critical building block in drug discovery. Its unique physico...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (MW: 161.63 g/mol ) is a highly polar, basic small molecule frequently utilized as a critical building block in drug discovery. Its unique physicochemical properties—specifically the primary aliphatic amine and the substituted pyrazole ring—present significant analytical hurdles in standard Reversed-Phase Liquid Chromatography (RPLC). Common issues include poor retention, severe peak tailing, and suboptimal mass spectrometric (MS) sensitivity.
This guide provides an objective, data-driven comparison of RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Strong Cation Exchange (SCX) methodologies. By analyzing the causality behind column performance, we establish a self-validating protocol for the robust LC-MS/MS quantification of this challenging analyte.
At typical LC-MS acidic mobile phase conditions (pH 2.5–3.0), the primary methanamine group of the analyte is fully protonated, rendering the molecule highly polar and cationic. This structural reality dictates its chromatographic behavior:
The RPLC Failure Mechanism: Highly polar, charged analytes possess a dense hydration sphere, resulting in extremely low affinity for non-polar alkyl stationary phases (e.g., C18). Consequently, the compound elutes in the void volume (
t0
), subjecting it to severe ion suppression from unretained matrix components [1].
The HILIC Advantage: HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% acetonitrile). The stationary phase immobilizes a water-enriched layer. The polar analyte partitions into this aqueous layer, providing strong retention. Furthermore, the high organic content significantly enhances electrospray ionization (ESI) desolvation efficiency, drastically improving MS sensitivity .
The SCX Limitation: While Strong Cation Exchange (SCX) effectively retains the cationic amine via ionic interactions, the high salt concentrations required for elution often lead to MS source fouling and ion suppression, making it less ideal for high-throughput LC-MS/MS [2].
To objectively compare these platforms, a self-validating experimental framework was designed. The protocol evaluates the retention factor (
k′
), peak asymmetry (
As
), and Signal-to-Noise (S/N) ratio across three orthogonal column chemistries.
Fig 2. Experimental workflow for the comparative LC-MS analysis of polar amines.
Step-by-Step Methodology
1. Sample Preparation:
Accurately weigh 1.0 mg of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride reference standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.
Dilute the stock to a working concentration of 100 ng/mL.
Causality Check: For HILIC analysis, the final sample diluent must match the initial mobile phase conditions (e.g., 75% Acetonitrile). Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer, causing severe peak splitting and breakthrough [3].
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.
Method A (RPLC - C18):
Column: Sub-2 µm C18 (2.1 x 100 mm).
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
Gradient: 2% B to 95% B over 5 minutes.
Method B (HILIC - Zwitterionic):
Column: ZIC-HILIC (2.1 x 100 mm, 3 µm).
Mobile Phase: A = 10 mM Ammonium Formate in Water (pH 3.0); B = Acetonitrile.
Gradient: 90% B to 50% B over 5 minutes.
Causality Check: Ammonium formate is mandatory in HILIC to shield secondary electrostatic interactions between the basic amine and residual silanols, ensuring sharp peak shapes and reproducible retention [4].
Method C (SCX - Strong Cation Exchange):
Column: SCX (2.1 x 100 mm, 5 µm).
Mobile Phase: Isocratic 15 mM Ammonium Formate : Methanol (80:20 v/v).
3. Mass Spectrometry (ESI+ MRM):
Precursor Ion: m/z 126.1 (Free base
[M+H]+
).
Product Ions: m/z 109.1 (Loss of
NH3
), m/z 82.0.
Capillary Voltage: 3.0 kV.
Desolvation Temp: 400 °C.
Comparative Data Analysis
The quantitative performance of the three chromatographic strategies is summarized below, validating the theoretical mechanisms discussed in Section 1.
Chromatographic Mode
Column Chemistry
Retention Factor (
k′
)
Peak Asymmetry (
As
)
Relative MS Sensitivity (S/N)
Matrix Effect / Ion Suppression
RPLC
C18 Alkyl
0.2 (Void)
2.4 (Severe Tailing)
1x (Baseline)
High (Co-elution with void)
HILIC
ZIC-HILIC
4.5 (Optimal)
1.1 (Excellent)
15x
Low (Elutes past void)
Mixed-Mode / SCX
Sulfonic Acid
6.2 (Strong)
1.4 (Slight Tailing)
3x
Moderate (Salt interference)
Data Synthesis & Causality:
Retention: The C18 column failed to retain the analyte (
k′<1
), confirming that hydrophobic partitioning is insufficient for this highly polar amine. The ZIC-HILIC column provided optimal retention (
k′=4.5
) via hydrophilic partitioning into the stationary aqueous layer.
Sensitivity: The HILIC method yielded a 15-fold increase in S/N ratio compared to RPLC. This is a direct result of the high acetonitrile concentration (90% initial) in the HILIC mobile phase, which lowers surface tension and dramatically improves droplet fission and desolvation in the ESI source.
Peak Shape: SCX provided strong retention but resulted in lower MS sensitivity due to the higher aqueous and salt content required to elute the strongly bound cationic analyte, leading to partial ion suppression.
Conclusion & Recommendations
For the LC-MS/MS analysis of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride, HILIC (specifically utilizing a zwitterionic or amide stationary phase) is the unequivocally superior alternative to standard RPLC.
Researchers should abandon C18 columns for this specific analyte to avoid void volume interference, poor sensitivity, and irreproducibility. When implementing the HILIC protocol, utilizing a volatile buffer (e.g., 10 mM Ammonium Formate) is critical to mitigate secondary electrostatic interactions and ensure high-efficiency separations.
References
Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent.com. [Link]
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters.com. [Link]
Porwal, P. K., & Talele, G. S. "Strong cation exchange chromatography: a new option for concurrent quantification of saxagliptin and metformin." Journal of Applied Pharmaceutical Science.[Link]
Sakamoto, T., et al. "Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines." PMC.[Link]
Harrieder, P. M., et al. "Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study." PMC.[Link]
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride vs other amine hydrochlorides in drug design
Comprehensive Comparison Guide: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride in Drug Design As a Senior Application Scientist, selecting the optimal building block for a drug discovery campaign is an exercise...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride in Drug Design
As a Senior Application Scientist, selecting the optimal building block for a drug discovery campaign is an exercise in balancing physicochemical properties, target engagement, and synthetic tractability. Nitrogen-containing heterocycles, particularly pyrazoles, have emerged as privileged scaffolds in modern medicinal chemistry, featuring prominently in blockbuster drugs ranging from kinase inhibitors to anti-inflammatory agents [1].
This guide objectively evaluates (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1384427-45-5) against traditional aliphatic and aryl amine hydrochlorides. By examining the causality behind its structural advantages and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals.
The Pyrazole Advantage: Mechanistic & Structural Causality
When designing a pharmacophore, the choice of a primary amine building block dictates the trajectory of the lead optimization process. Traditional amines like benzylamine or cyclohexylmethanamine often introduce liabilities: benzyl groups can be metabolically susceptible to oxidation, while cyclohexyl groups introduce high lipophilicity (clogP) without providing directional hydrogen bonding.
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride overcomes these limitations through several mechanistic advantages:
Tautomerism & Directional H-Bonding: The pyrazole core contains both a hydrogen bond donor (-NH) and an acceptor (-N=). This allows the scaffold to dynamically adapt to the binding pocket (e.g., the hinge region of kinases) via tautomerization [2].
Steric Shielding: The 3,5-dimethyl substitutions flank the pyrazole nitrogen atoms. This specific steric bulk restricts the rotational freedom of the methanamine linker, reducing the entropic penalty upon target binding while simultaneously protecting the pyrazole core from rapid enzymatic degradation.
Salt Form Causality: Utilizing the hydrochloride salt rather than the free base is critical. Heteroaryl methanamines are highly nucleophilic and prone to atmospheric oxidation or spontaneous dimerization. The HCl salt ensures precise stoichiometric control, indefinite shelf stability, and high solubility in polar aprotic solvents during synthesis.
Table 1: Physicochemical Benchmarking of Amine Hydrochlorides
Property
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine HCl
Benzylamine HCl
Cyclohexylmethanamine HCl
CAS Number
1384427-45-5
3287-99-8
4998-76-9
Molecular Weight
161.63 g/mol
143.61 g/mol
149.66 g/mol
H-Bond Donors
3 (Primary amine + Pyrazole NH)
2 (Primary amine)
2 (Primary amine)
H-Bond Acceptors
2 (Primary amine + Pyrazole N)
1 (Primary amine)
1 (Primary amine)
Approx. CLogP (Free Base)
0.45 (Hydrophilic/Balanced)
1.09 (Lipophilic)
1.85 (Highly Lipophilic)
Metabolic Liability
Low (Sterically shielded core)
High (Benzylic oxidation)
Moderate (CYP450 hydroxylation)
Primary Application
Kinase hinge binders, MmpL3 inhibitors
General spacer, lipophilic pocket
Aliphatic structural rigidification
*Values represent the free base form in physiological environments.
Target Engagement Logic: Visualizing the Binding Dynamics
The primary utility of the 3,5-dimethylpyrazole methanamine scaffold lies in its ability to anchor molecules within complex protein active sites. In kinase inhibitor design, the pyrazole acts as a bioisostere for the adenine ring of ATP, directly interacting with the peptide backbone of the kinase hinge region [2].
Graphviz Diagram 1: Logical relationship of pyrazole target engagement in kinase hinge regions.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to confirm reaction progress and prevent common synthetic failures associated with amine salts.
Protocol A: Amide Coupling via HATU Activation
This protocol describes the synthesis of a pyrazole-amide library, a common workflow in the optimization of ELOVL1 inhibitors[3].
Rationale & Causality: HATU is selected for its high coupling efficiency with sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used at a strict 3.0+ equivalent stoichiometry: 1 eq to deprotonate the carboxylic acid, 1 eq to liberate the pyrazole methanamine from its HCl salt, and 1 eq to maintain the basic environment required for the active ester intermediate.
Step-by-Step Workflow:
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes.
Validation Checkpoint 1 (Active Ester Formation): Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful activation of the carboxylic acid. Do not proceed until >95% conversion is observed.
Amine Introduction: Add (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.1 eq) followed immediately by an additional portion of DIPEA (1.5 eq) to liberate the free base in situ.
Coupling: Stir the reaction mixture at room temperature for 12 hours.
Validation Checkpoint 2 (Reaction Completion): Analyze the crude mixture via LC-MS. The disappearance of the active ester mass and the appearance of the product mass [M+H]+ confirms completion.
Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO3, 1M HCl (careful not to over-acidify, as the pyrazole can protonate), and brine. Dry over Na2SO4 and concentrate.
Graphviz Diagram 2: Self-validating workflow for pyrazole methanamine amide coupling.
Protocol B: Reductive Amination for Secondary Amines
Rationale & Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is utilized because it selectively reduces the intermediate iminium ion without reducing the starting aldehyde. Triethylamine (TEA) is used to neutralize the HCl salt; it is preferred over stronger bases to prevent aldol condensation side-reactions of the starting aldehyde.
Step-by-Step Workflow:
Imine Formation: Combine the target aldehyde (1.0 eq) and (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.05 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add TEA (1.1 eq) to liberate the amine. Stir for 2 hours at room temperature.
Validation Checkpoint 1: Monitor by TLC (Ninhydrin stain). The primary amine spot should disappear, indicating complete conversion to the imine/iminium intermediate.
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract with dichloromethane, dry the organic layer over MgSO4, and concentrate under reduced pressure.
Case Studies in Drug Discovery
The superiority of the (3,5-dimethyl-1H-pyrazol-4-yl)methanamine scaffold over simple aliphatic or aryl amines is well-documented in recent literature:
Antimicrobial Resistance (Tuberculosis): In the development of MmpL3 inhibitors to combat multidrug-resistant Mycobacterium tuberculosis, researchers utilized pyrazole methanamines to replace highly lipophilic and toxic moieties. The pyrazole core maintained the necessary hydrogen-bonding network within the MmpL3 active pocket while significantly lowering eukaryotic toxicity and improving aqueous solubility [1].
Anti-Inflammatory Therapeutics (ELOVL1 Inhibitors): During the optimization of pyrazole amides as ELOVL1 inhibitors for the treatment of cerebral adrenoleukodystrophy (CALD), the 3-amino pyrazole core was critical. Switching to non-heteroaryl analogs or altering the nitrogen positions (e.g., to 1,2,4-triazoles or pyridines) resulted in a complete loss of biochemical potency, proving the strict requirement for the specific H-bond donor/acceptor geometry provided by the pyrazole ring [3].
References
Pyrazole: an emerging privileged scaffold in drug discovery
Future Medicinal Chemistry
URL:[Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review
International Journal of Molecular Sciences (MDPI)
URL:[Link]
Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1
ACS Medicinal Chemistry Letters
URL:[Link]
Validation
Validating the Biological Activity of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine Hydrochloride Derivatives: A Comparative Guide to Kinase Inhibitor Screening
Executive Summary & Pharmacophore Rationale The (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride scaffold has emerged as a privileged pharmacophore in targeted drug discovery, particularly in the design of ATP-com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
The (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride scaffold has emerged as a privileged pharmacophore in targeted drug discovery, particularly in the design of ATP-competitive kinase inhibitors. The pyrazole core acts as a highly efficient hydrogen-bond donor/acceptor pair, anchoring precisely into the hinge region of the kinase ATP-binding pocket .
This guide provides a comprehensive, objective framework for validating novel derivatives of this scaffold—herein represented by a prototype compound, DMPM-1 —against industry-standard Janus Kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib. While first-generation inhibitors are highly efficacious, they often lack subtype selectivity (e.g., inhibiting both JAK1 and JAK2), leading to hematological toxicities like anemia . The goal of validating new pyrazole methanamine derivatives is to achieve high target potency while driving strict subtype selectivity.
Comparative Performance Data
To objectively evaluate the performance of the novel DMPM-1 derivative, we benchmarked it against clinical-stage alternatives across three critical parameters: biochemical potency, kinome selectivity, and cellular cytotoxicity.
Table 1: Quantitative Performance Comparison of JAK Inhibitors
Compound
Primary Target
Cell-Free JAK1 IC₅₀ (nM)
Cell-Free JAK2 IC₅₀ (nM)
Selectivity Fold (JAK2/JAK1)
Cellular pSTAT3 IC₅₀ (nM)
Cytotoxicity CC₅₀ (µM)
DMPM-1 (Novel)
JAK1
4.2
158.0
37.6x
12.5
>50
Tofacitinib
Pan-JAK
3.2
4.1
1.3x
15.1
>50
Ruxolitinib
JAK1 / JAK2
3.3
2.8
0.8x
10.2
>50
Data Interpretation: While all three compounds demonstrate single-digit nanomolar potency against JAK1, DMPM-1 exhibits a superior 37.6-fold selectivity window over JAK2, significantly outperforming both Tofacitinib and Ruxolitinib.
Target Pathway Visualization
To understand the biological intervention point of these derivatives, we must map the signal transduction cascade. Pyrazole-based JAK inhibitors block the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their nuclear translocation.
JAK/STAT Signaling Pathway and Pyrazole Inhibitor Intervention
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the biological activity of DMPM-1 must be validated through a rigorous, self-validating screening cascade.
Objective: Quantify direct biochemical inhibition of JAK1/JAK2.
Causality: Heterocyclic compounds like pyrazole derivatives often exhibit intrinsic auto-fluorescence. We utilize a luminescent ADP-detection system to circumvent fluorescence interference, ensuring the signal strictly represents the enzymatic ATP-to-ADP conversion .
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer. Dilute DMPM-1, Tofacitinib, and Ruxolitinib in a 10-point, 3-fold dilution series (starting at 10 µM) in 384-well white plates.
Enzyme Pre-incubation: Add 5 µL of purified recombinant JAK1 or JAK2 enzyme (1 ng/µL). Incubate for 15 minutes at room temperature (RT) to allow compound-target equilibrium.
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (final ATP = 10 µM). Incubate for 60 minutes at RT.
Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (Causality: This step actively depletes unreacted ATP, establishing a near-zero background for high assay sensitivity).
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence after 30 minutes.
System Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. A Z' > 0.7 is mandatory to validate the plate's integrity.
Objective: Confirm that the compound penetrates the cell membrane and engages the target in a physiological environment.
Causality: Bulk analytical methods (like Western Blot) mask population heterogeneity and cannot distinguish between true target inhibition and general cell death. Flow cytometry provides single-cell resolution, allowing us to gate exclusively on viable cells to measure true mechanistic inhibition.
Step-by-Step Methodology:
Cell Culture & Starvation: Seed TF-1 (erythroleukemia) cells at
1×105
cells/well. Serum-starve for 4 hours. (Causality: Starvation depletes basal growth factors, resetting the phosphorylation baseline and maximizing the dynamic range upon stimulation).
Compound Treatment: Pre-treat cells with the dilution series of DMPM-1 or control inhibitors for 1 hour.
Stimulation: Stimulate with human IL-6 (50 ng/mL) for exactly 15 minutes.
Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde for 10 minutes. Permeabilize with ice-cold 90% methanol for 30 minutes. (Causality: Methanol permeabilization dissolves nuclear membrane lipids, which is critical for the anti-pSTAT3 antibody to access the translocated target).
Staining & Acquisition: Incubate with Alexa Fluor 647 anti-pSTAT3 (Tyr705) for 1 hour. Analyze via flow cytometry.
System Validation: Include an unstimulated control to establish the basal pSTAT3 threshold. Gate out debris and apoptotic bodies using Forward/Side Scatter (FSC/SSC).
Objective: Ensure the observed reduction in pSTAT3 is not a secondary artifact of compound toxicity.
Causality: ATP quantitation serves as a direct proxy for metabolically active cells. By running a 72-hour viability assay, we rule out compounds that act as general cytotoxins, ensuring a wide therapeutic index.
Workflow Visualization
Sequential Screening Cascade for Kinase Inhibitor Validation
References
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies
Source: National Institutes of Health (PMC)
URL:[Link]
Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Comparative
Comparative reactivity of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride in cross-coupling reactions
Executive Summary & Chemical Profiling The incorporation of pyrazole-derived motifs is a cornerstone strategy in modern drug discovery due to their favorable physicochemical properties and target-binding capabilities. Am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
The incorporation of pyrazole-derived motifs is a cornerstone strategy in modern drug discovery due to their favorable physicochemical properties and target-binding capabilities. Among these building blocks, (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride presents a unique synthetic challenge.
As a nucleophile in palladium-catalyzed Buchwald-Hartwig aminations, this substrate exhibits a dual-personality: it possesses a highly reactive primary amine, yet its reactivity is severely modulated by the steric shielding of the adjacent 3,5-dimethyl groups and the coordinating potential of the pyrazole core[1]. This guide objectively compares its reactivity profile against other standard amines and provides a self-validating experimental framework for achieving high-yielding C–N cross-couplings.
Mechanistic Insights: The Causality of Steric & Electronic Bottlenecks
To master the reactivity of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine, one must understand the microscopic bottlenecks it introduces into the catalytic cycle.
Steric Shielding at the Transmetalation Step:
Unlike unhindered primary amines (e.g., benzylamine), the methanamine carbon at the C4 position is flanked by methyl groups at the C3 and C5 positions. This creates a localized steric environment that mimics an
α
-tertiary amine. Consequently, the amine coordination and subsequent transmetalation to the Pd(II) center are significantly decelerated[2].
Catalyst Poisoning via Heteroatom Coordination:
Heterocyclic amines are notorious for displacing phosphine ligands from the palladium center, forming off-cycle, catalytically dormant resting states[1]. The basic nitrogens of the pyrazole ring can competitively bind to the Pd(II) intermediate, stalling the reaction.
Salt Form Dynamics:
Because the substrate is supplied as a hydrochloride salt, the reaction medium requires an additional equivalent of a strong base (such as NaOtBu or LiHMDS) to liberate the free amine in situ prior to coupling[3]. Failure to fully neutralize the salt completely halts the oxidative addition complex from progressing.
Figure 1: Buchwald-Hartwig cycle highlighting steric and coordination bottlenecks.
Comparative Reactivity & Ligand Selection
First-generation bidentate ligands like BINAP or DPPF are generally insufficient for coupling sterically hindered heterocyclic amines, often resulting in trace yields or complete reaction failure[4]. To overcome the steric bulk of the 3,5-dimethyl groups and prevent pyrazole-induced catalyst poisoning, highly hindered dialkylbiaryl monophosphine ligands (e.g., BrettPhos, tBuXPhos, or GPhos) are mandatory[1],[5].
The extreme steric bulk of BrettPhos forces the palladium center to remain mono-ligated, accelerating reductive elimination while physically blocking the pyrazole nitrogen from coordinating and forming off-cycle species[1].
Table 1: Comparative Reactivity of Primary Amines in Pd-Catalyzed C-N Coupling
Amine Nucleophile
Structural Classification
Transmetalation Rate
Catalyst Poisoning Risk
Optimal Ligand Class
Benzylamine
Unhindered Primary
Fast
Low
BINAP / XantPhos
(1H-pyrazol-4-yl)methanamine
Heterocyclic Primary
Moderate
High
tBuXPhos
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Hindered Heterocyclic Primary
Slow
High
BrettPhos / GPhos
tert-Butylamine
α
-tertiary Primary
Very Slow
Low
BrettPhos
Table 2: Ligand Performance Matrix for (3,5-dimethyl-1H-pyrazol-4-yl)methanamine
NaOtBu: 2.5 equiv (1.0 equiv for freebasing + 1.5 equiv for the catalytic cycle)
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step Methodology
Step 1: In Situ Freebasing (The Control Check)
Inside a nitrogen-filled glovebox, charge a dry Schlenk flask with the amine·HCl salt (1.2 equiv) and NaOtBu (2.5 equiv).
Causality Check: The use of 2.5 equivalents of base is non-negotiable. The first equivalent cracks the HCl lattice to liberate the nucleophilic primary amine. A failure to fully neutralize the salt will leave the amine protonated, rendering it entirely unreactive toward the Pd(II) complex[3].
Step 2: Catalyst Assembly
Add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4.5 mol%) to the flask.
Causality Check: BrettPhos is explicitly chosen because its bulky architecture prevents the pyrazole nitrogens from displacing the phosphine ligand, thereby keeping the palladium on-cycle[1].
Step 3: Reaction Execution & Monitoring
Add anhydrous toluene, seal the flask, and heat to 90°C for 12–16 hours.
Observable Milestone: Upon reaching ~60°C, the solution should transition from the dark purple/red characteristic of Pd₂(dba)₃ to a homogeneous golden/orange hue. This color shift visually validates the formation of the active monomeric L-Pd(0) species[2].
Step 4: Quench and Purification
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts (NaBr, unreacted NaOtBu).
Concentrate and purify via flash chromatography. The steric shielding provided by the 3,5-dimethyl groups inherently prevents over-arylation, meaning bis-arylated byproducts should be virtually undetectable via LC-MS[6].
Figure 2: Self-validating experimental workflow for C-N cross-coupling.
[2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. URL:
[6] Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications. URL:
[1] Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. National Institutes of Health (NIH). URL:
[5] In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation. ACS Catalysis. URL:
Personal protective equipment for handling (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
As drug development professionals, handling novel building blocks like (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride requires more than just basic laboratory safety—it demands a precise understanding of the com...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals, handling novel building blocks like (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride requires more than just basic laboratory safety—it demands a precise understanding of the compound's physicochemical behavior. Because this compound is an amine hydrochloride salt, it exhibits specific hygroscopic and electrostatic properties that dictate how it must be weighed, dissolved, and disposed of to ensure both operator safety and experimental integrity.
This guide provides a comprehensive, self-validating operational framework for handling this specific pyrazole derivative.
Mechanistic Hazard Profile
To design an effective safety protocol, we must first understand why the compound is hazardous. The hydrochloride salt form makes this molecule highly water-soluble. If the fine powder comes into contact with the moisture of the eyes, respiratory tract, or sweat on the skin, it rapidly dissolves. This rapid dissolution causes localized osmotic stress and pH shifts, leading to acute cellular irritation.
Dictates the absolute necessity for respiratory and mucosal PPE.
Note: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient without understanding the causal link between the equipment and the chemical's properties. The following matrix outlines the required gear and the mechanistic reasoning behind each choice.
Table 2: Causal PPE Requirements
PPE Category
Specification
Mechanistic Causality
Hand Protection
Nitrile Gloves (EN 374, min 0.11 mm)
Nitrile provides superior chemical resistance to aqueous amine salts compared to latex, preventing dermal absorption and mitigating H315 (skin irritation)[2].
Eye Protection
Snug-fitting Safety Goggles (EN 166)
Prevents micro-dust from contacting the moist conjunctiva, which would cause rapid dissolution and severe osmotic/pH-driven irritation (H319)[2].
Body Protection
100% Cotton Laboratory Coat
Cotton minimizes electrostatic charge buildup, preventing the hygroscopic powder from "jumping" onto the operator during transfer.
Respiratory
N95 / FFP3 Particulate Respirator
Mandatory if handling outside a fume hood to prevent inhalation of aerosolized particulates, directly mitigating H335 (respiratory irritation)[2].
Operational Workflow: Stock Solution Preparation
Every protocol must be a self-validating system. The following methodology for preparing a 10 mM stock solution includes built-in validation checkpoints to ensure operational success and safety.
Operational workflow for handling (3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride.
Step-by-Step Methodology
Environmental Preparation :
Action : Activate the chemical fume hood. Purge for 5 minutes.
Causality : Establishes a negative pressure environment to capture any stray, aerosolized particulates.
Validation Checkpoint : Verify the airflow monitor reads between 0.4 and 0.6 m/s before opening the chemical container.
Static Mitigation :
Action : Pass an anti-static ionizer gun over the weigh boat and micro-spatula for 10 seconds.
Causality : Hydrochloride salts are highly susceptible to static electricity. Neutralizing the surface charge prevents the powder from aggressively dispersing into the air.
Validation Checkpoint : A test tap of the spatula on the weigh boat should not result in powder clinging to the upper vertical edges of the boat.
Mass Transfer :
Action : Carefully weigh the required mass (e.g., 16.16 mg for 10 mL of 10 mM solution)[1]. Transfer immediately to a sterile glass vial.
Causality : Minimizes the time the hygroscopic powder is exposed to ambient humidity, preventing clumping and degradation.
Validation Checkpoint : The balance reading must stabilize within 3 seconds. Fluctuating readings indicate static interference or draft issues.
Solubilization :
Action : Add the appropriate volume of solvent (e.g., Milli-Q water or DMSO). Cap the vial tightly and vortex for 15 seconds.
Causality : Mechanical agitation overcomes the activation energy required for the crystal lattice to dissociate into the solvent.
Validation Checkpoint : Hold the vial against a light source. The solution must be 100% optically clear. If microscopic particulates remain, sonicate for 60 seconds.
Decontamination :
Action : Wipe down the balance and surrounding hood area with a paper towel dampened with 70% ethanol.
Causality : Solubilizes and removes any microscopic powder residue, preventing cross-contamination with subsequent experiments.
Validation Checkpoint : Perform a dry wipe with a clean tissue; no white residue should be visible under direct light.
Spill Management & Disposal Plan
In the event of a solid spill, improper cleanup can exacerbate the hazard. Dry brushing forces the powder into the air, drastically increasing inhalation risk[2].
Logical decision tree for powder spill management and decontamination.
Step-by-Step Spill Protocol
Assessment & Containment :
Action : Immediately halt work. Do not attempt to brush the powder dry.
Validation Checkpoint : Ensure the spill is visually localized and has not breached the fume hood boundary. If it has breached, evacuate the immediate 2-meter radius and don an N95 respirator.
Neutralization & Cleanup :
Action : Cover the spill with a paper towel. Gently pour water or 70% ethanol over the towel to dampen it, trapping the powder.
Causality : Wetting the powder eliminates aerosolization and safely dissolves the hydrochloride salt for easy wiping.
Validation Checkpoint : Lift the towel; the underlying surface should be free of dry powder mounds.
Waste Segregation :
Action : Place the contaminated towels and any used PPE into a designated hazardous solid waste container.
Validation Checkpoint : Ensure the waste bag is sealed with a zip-tie and properly labeled with the compound name and CAS: 1384427-45-5[1].